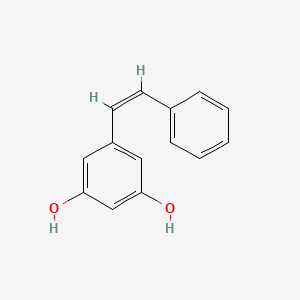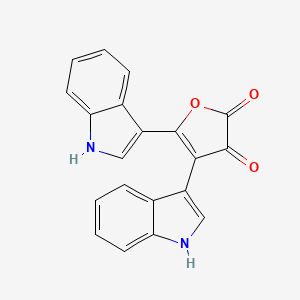
Tiprenolol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiprenolol hydrochloride is a beta-adrenergic receptor antagonist, commonly used in scientific research for its pharmacological properties. It is known for its strong beta-adrenergic blocking activity and relatively less strong negative inotropic activity . This compound is often compared to propranolol, another beta-blocker, but with some distinct differences in its effects on heart rate and arterial pressure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tiprenolol hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 1-(2-methylthio)phenoxy-3-chloropropane with isopropylamine to form the base compound, which is then converted to its hydrochloride salt . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as crystallization and lyophilization are employed to purify the final product .
化学反応の分析
Types of Reactions
Tiprenolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the sulfur-containing group in the compound.
Reduction: Reduction reactions can alter the functional groups attached to the aromatic ring.
Substitution: Commonly involves the replacement of functional groups on the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with altered pharmacological properties .
科学的研究の応用
Tiprenolol hydrochloride has a wide range of applications in scientific research:
作用機序
Tiprenolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and arterial pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
類似化合物との比較
Similar Compounds
Practolol: A beta-blocker with a different profile of activity and side effects compared to Tiprenolol hydrochloride.
Atenolol: A selective beta-1 adrenergic receptor antagonist with fewer central nervous system side effects.
Uniqueness
This compound is unique in its balance of beta-adrenergic blocking activity and relatively mild negative inotropic effects. This makes it a valuable compound for research, particularly in studies where a less pronounced effect on heart rate is desired .
特性
CAS番号 |
39832-43-4 |
|---|---|
分子式 |
C13H22ClNO2S |
分子量 |
291.84 g/mol |
IUPAC名 |
1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H |
InChIキー |
PZWMMXHCUXTDQM-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1SC)O.Cl |
正規SMILES |
CC(C)NCC(COC1=CC=CC=C1SC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1244241.png)

![[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1244245.png)
![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B1244247.png)
![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)
![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
![But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1244250.png)






![9-Benzyl-1,5-bis[(4-methoxyphenyl)sulfonyl]-3-methylene-1,5,9-triazacyclododecane](/img/structure/B1244266.png)
